R-(+)-Carvedilol R-(+)-Carvedilol The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.
Brand Name: Vulcanchem
CAS No.: 95093-99-5
VCID: VC0193030
InChI: InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
SMILES: COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

R-(+)-Carvedilol

CAS No.: 95093-99-5

Impurities

VCID: VC0193030

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

Purity: > 95%

R-(+)-Carvedilol - 95093-99-5

CAS No. 95093-99-5
Product Name R-(+)-Carvedilol
Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name (2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Standard InChI InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Standard InChIKey OGHNVEJMJSYVRP-QGZVFWFLSA-N
Isomeric SMILES COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Appearance Off-White Solid
Melting Point 114-115°C
Description The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.
Purity > 95%
Quantity Milligrams-Grams
Synonyms (+)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol; (+)-Carvedilol; (R)-Carvedilol;
PubChem Compound 185394
Last Modified Nov 12 2021
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